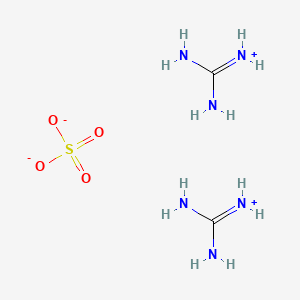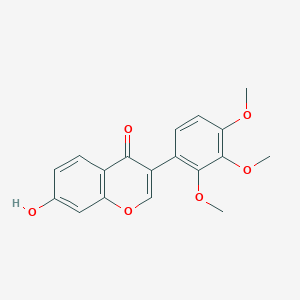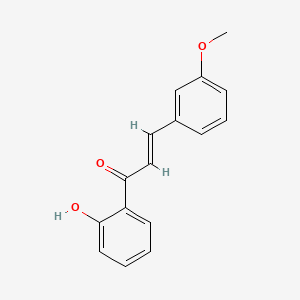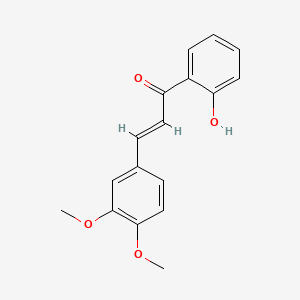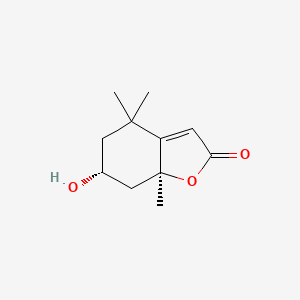
Isocalendin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocalendin is a natural flavonoid that belongs to the genus Quercetin. It is found in urine samples and has been shown to possess antioxidant activities. Additionally, this compound has demonstrated the ability to inhibit the proliferation of carcinoma cell lines, suggesting its potential as a therapeutic agent for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isocalendin involves several steps, starting from basic organic compounds. The specific synthetic routes and reaction conditions are typically proprietary to the producing laboratories and are not widely published. general methods for synthesizing flavonoids often involve the use of organic solvents, catalysts, and controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of bioreactors for fermentation processes, followed by extraction and purification steps. The exact methods can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions: Isocalendin undergoes various chemical reactions, including:
Oxidation: This reaction can enhance its antioxidant properties.
Reduction: This reaction can modify its structure and potentially its biological activity.
Substitution: This reaction can introduce different functional groups, altering its chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
Isocalendin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its role in cellular processes and its potential as an antioxidant.
Medicine: Explored for its anti-cancer properties and potential therapeutic applications.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Isocalendin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. Additionally, it inhibits the proliferation of carcinoma cell lines by interfering with cellular signaling pathways and inducing apoptosis (programmed cell death). The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and receptors involved in oxidative stress and cell proliferation .
Comparison with Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and antioxidant activities.
Luteolin: Exhibits anti-cancer and anti-inflammatory properties.
Uniqueness: Isocalendin is unique due to its specific structure and the particular pathways it affects. While it shares some properties with other flavonoids, its ability to inhibit carcinoma cell proliferation and its specific antioxidant mechanisms set it apart.
Properties
CAS No. |
10481-90-0 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 |
IUPAC Name |
(6R,7aS)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one |
InChI |
InChI=1S/C11H16O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4,7,12H,5-6H2,1-3H3/t7-,11+/m1/s1 |
SMILES |
CC1(CC(CC2(C1=CC(=O)O2)C)O)C |
Synonyms |
(±)-Loliolide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




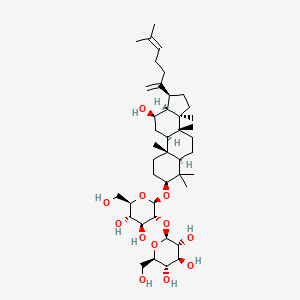

![4,5,6-trimethoxyfuro[3,2-g]chromen-7-one](/img/structure/B600434.png)

